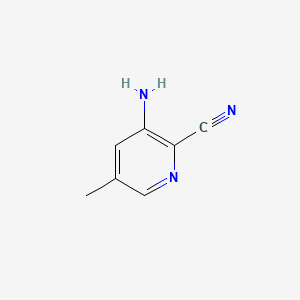

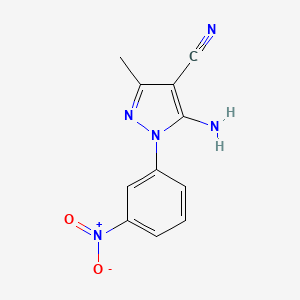

5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

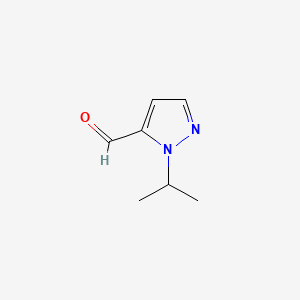

5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile (also known as AMNP) is a compound that is used in various scientific research applications. It is a heterocyclic compound, meaning it contains both a carbon and nitrogen atom in its ring structure, and it has a wide range of applications in research due to its unique properties. AMNP is used in biochemical and physiological experiments, as well as in drug synthesis, and it has been used in a variety of research studies.

科学的研究の応用

Antiviral Applications

5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile and its derivatives have been investigated for antiviral properties. For instance, certain derivatives were tested for their antiviral activity against Herpes Simplex Virus type-1 (HSV-1) (Shamroukh et al., 2007).

Antimicrobial Applications

This compound has also been used in the synthesis of new heterocycles with potential antimicrobial activity. Some synthesized derivatives showed potent antimicrobial properties (El-ziaty et al., 2018).

Structural Analysis and Synthesis

The structural characteristics of derivatives of 5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile have been extensively studied. X-ray crystallography has been used to determine the structure of related compounds, providing valuable insights into their molecular geometry (Wang et al., 2005).

Corrosion Inhibition

Research has also explored the use of derivatives as corrosion inhibitors. Studies have shown that these compounds can effectively inhibit corrosion on steel surfaces, making them valuable in industrial applications (Abdel Hameed et al., 2020).

Dye Synthesis

Derivatives of 5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile have been used in the synthesis of heterocyclic dyes. The properties of these dyes, such as their absorption characteristics, depend on the substituents on the aromatic rings and the type of heterocyclic rings used (Tao et al., 2019).

作用機序

Target of Action

The primary targets of 5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile, also known as 5-AMINO-4-CYANO-3-METHYL-1-(3-NITROPHENYL)PYRAZOLE, are bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis . These bacteria are involved in various infections and diseases, making them important targets for antimicrobial agents.

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation .

Biochemical Pathways

The compound affects the biochemical pathways involved in bacterial growth and proliferation . It is suggested that it interferes with the formation of thiamine pyrophosphate (TPP) , an essential co-factor in bacterial amino acid and carbohydrate metabolic pathways . The disruption of these pathways leads to the inhibition of bacterial growth.

Pharmacokinetics

The compound’s effectiveness against its bacterial targets suggests that it has sufficient bioavailability to reach and interact with these targets .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth, specifically against Klebsiella pneumoniae and Staphylococcus hominis . This makes it a potential candidate for the development of new antimicrobial agents.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, and the temperature

特性

IUPAC Name |

5-amino-3-methyl-1-(3-nitrophenyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O2/c1-7-10(6-12)11(13)15(14-7)8-3-2-4-9(5-8)16(17)18/h2-5H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSITPIWVFGILP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674616 |

Source

|

| Record name | 5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107842-58-0 |

Source

|

| Record name | 5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。